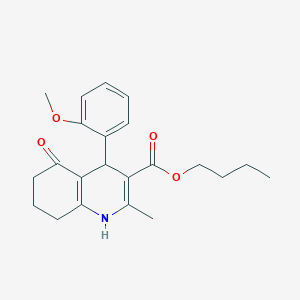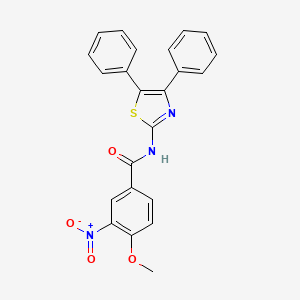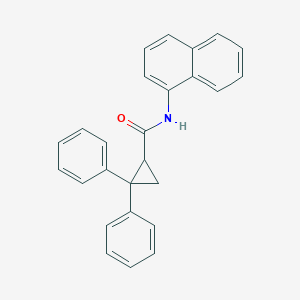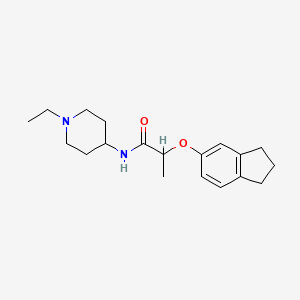![molecular formula C23H24N2O4S B5088528 N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-phenyl-N~1~-(1-phenylethyl)glycinamide](/img/structure/B5088528.png)
N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-phenyl-N~1~-(1-phenylethyl)glycinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-phenyl-N~1~-(1-phenylethyl)glycinamide, also known as MPSPG, is a chemical compound that has gained attention in the scientific community due to its potential use in medicinal applications.
Mecanismo De Acción
The mechanism of action of N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-phenyl-N~1~-(1-phenylethyl)glycinamide is not fully understood. It is believed to work by inhibiting the activity of certain enzymes and receptors involved in inflammation and pain. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been shown to bind to the mu-opioid receptor, which is involved in the regulation of pain.
Biochemical and Physiological Effects:
This compound has been shown to have anti-inflammatory and analgesic effects in animal models. It has also been shown to inhibit the growth of cancer cells in vitro. This compound has been found to be well-tolerated in animal studies, with no significant adverse effects observed.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-phenyl-N~1~-(1-phenylethyl)glycinamide in lab experiments is its potential for use in treating various diseases. Its anti-inflammatory and analgesic effects make it a promising candidate for the treatment of pain and inflammation. Its potential use as an anti-cancer agent also makes it a valuable tool for cancer research. However, one limitation of using this compound in lab experiments is its limited solubility in water, which can make it difficult to work with.
Direcciones Futuras
There are several future directions for research on N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-phenyl-N~1~-(1-phenylethyl)glycinamide. One area of research is to further investigate its mechanism of action. Understanding how this compound works at the molecular level could lead to the development of more effective treatments for pain, inflammation, and cancer. Another area of research is to explore the potential use of this compound in combination with other drugs. Combining this compound with other drugs could enhance its therapeutic effects and reduce the risk of drug resistance. Finally, more studies are needed to evaluate the safety and efficacy of this compound in humans. Clinical trials are needed to determine whether this compound is a safe and effective treatment for various diseases.
Métodos De Síntesis
The synthesis of N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-phenyl-N~1~-(1-phenylethyl)glycinamide involves the reaction of N-phenylglycinamide with p-methoxybenzenesulfonyl chloride and 1-phenylethylamine. The reaction takes place in the presence of a base such as triethylamine and yields this compound as a white solid.
Aplicaciones Científicas De Investigación
N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-phenyl-N~1~-(1-phenylethyl)glycinamide has been studied for its potential use in treating various diseases such as cancer, inflammation, and pain. It has been shown to have anti-inflammatory and analgesic effects in animal models. This compound has also been studied for its potential use as an anti-cancer agent. In vitro studies have shown that this compound inhibits the growth of cancer cells and induces apoptosis.
Propiedades
IUPAC Name |
2-(N-(4-methoxyphenyl)sulfonylanilino)-N-(1-phenylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O4S/c1-18(19-9-5-3-6-10-19)24-23(26)17-25(20-11-7-4-8-12-20)30(27,28)22-15-13-21(29-2)14-16-22/h3-16,18H,17H2,1-2H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPVZXNNTJFCWHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)CN(C2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![6-(isobutylamino)-N-[(5-isopropyl-1,2,4-oxadiazol-3-yl)methyl]nicotinamide](/img/structure/B5088467.png)

![3,4,5-trimethoxy-N-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)-N-(2-phenylethyl)benzamide hydrochloride hydrate](/img/structure/B5088475.png)
![N-{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-2-(1-methyl-1H-pyrazol-4-yl)ethanamine](/img/structure/B5088488.png)


![1-{[2-[(2,2-dimethylpropyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}azepane](/img/structure/B5088509.png)
![2-[4-(3-chlorobenzyl)-1-piperazinyl]ethanol](/img/structure/B5088510.png)
![(4-methoxybenzyl)[4-(trifluoromethyl)benzyl]amine oxalate](/img/structure/B5088511.png)
![2-[4-(2-methoxyphenyl)-1-piperazinyl]-7-methyl-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B5088518.png)
![1-[(butyrylamino)(4-methylphenyl)methyl]-2-naphthyl acetate](/img/structure/B5088524.png)
![3-chloro-N-[2-(4-chlorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-4-methoxybenzamide](/img/structure/B5088535.png)

![(2-bromo-6-chloro-4-{[2,4-dioxo-3-(2-propyn-1-yl)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid](/img/structure/B5088554.png)
